REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>ClCCl.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][C:19](=[O:23])[C:20]([CH3:22])=[CH2:21]
|
Name
|
|
Quantity
|
77.4 g
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
43.7 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
25 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
|
Name
|
|
Quantity
|
45.1 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Type
|
CUSTOM
|
Details
|
after which stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitated hydrochloride was filtered off
|
Type
|
WASH
|
Details
|
washed again with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
A yellow liquid with separated solid (hydrochloride)
|
Type
|
CUSTOM
|
Details
|
The precipitation of the hydrochloride
|
Type
|
ADDITION
|
Details
|
by adding 150 ml diethyl ether
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated to small volume
|
Type
|
ADDITION
|
Details
|
by introducing
|
Type
|
CUSTOM
|
Details
|
dry air at 40° C.
|
Type
|
CUSTOM
|
Details
|
on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](CCCNC(C(=C)C)=O)(OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 71.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |